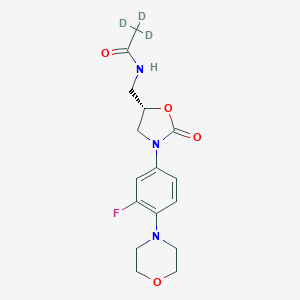

(R)-Linezolid-d3

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,2-trideuterio-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZROVQLWOKYKF-FUPFOCIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649152 | |

| Record name | N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127120-38-0 | |

| Record name | N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of (R)-Linezolid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability profile of (R)-Linezolid-d3, a deuterated analog of the oxazolidinone antibiotic Linezolid. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Core Chemical Properties

This compound, the deuterated form of a Linezolid impurity, is primarily utilized as an internal standard for the quantification of Linezolid in biological matrices during pharmacokinetic and metabolic studies.[1][2] The incorporation of deuterium atoms can potentially influence the pharmacokinetic and metabolic profile of the drug.[3][4]

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Linezolid

| Property | This compound | Linezolid | Source(s) |

| Molecular Formula | C₁₆H₁₇D₃FN₃O₄ | C₁₆H₂₀FN₃O₄ | [][6] |

| Molecular Weight | 340.36 g/mol | 337.35 g/mol | [][7] |

| Appearance | White to Off-White Solid | White to off-white crystalline powder | [][8] |

| Melting Point | 174-176 °C | 181.5-182.5 °C | [][9][10] |

| pKa | Not available | 1.8 (weak base) | [11] |

| LogP | Not available | 0.30 | [3][12] |

| Solubility | |||

| Chloroform | Slightly Soluble | - | [][9] |

| Methanol | Slightly Soluble | Soluble | [][9][13] |

| DMF | 10 mg/mL | 30 mg/mL | [2][13] |

| DMSO | 20 mg/mL | 20 mg/mL | [2][13] |

| PBS (pH 7.2) | Not available | ~0.1 mg/mL | [13] |

| Water | Not available | 3.0 mg/mL | [11] |

Experimental Protocols

Detailed methodologies for determining key chemical properties and stability are crucial for reproducible research. The following sections outline standard experimental protocols that can be applied to this compound, based on established methods for Linezolid.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[14][15][16]

Protocol:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: The suspension is agitated (e.g., using an orbital shaker) at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[16]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration (e.g., using a 0.45 µm filter).[15][17]

-

Quantification: The concentration of the dissolved this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Indicating HPLC Method

A stability-indicating HPLC method is essential to separate the intact drug from its degradation products, allowing for accurate quantification of the drug's stability.[18][19]

Protocol:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19]

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 7) and an organic solvent (e.g., methanol) in a suitable ratio (e.g., 60:40 v/v).[19]

-

Flow Rate: Typically 1.0 mL/min.[19]

-

Detection: UV detection at the wavelength of maximum absorbance for Linezolid (approximately 251-258 nm).[18][20]

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C).[18]

-

-

Standard and Sample Preparation:

-

A standard stock solution of this compound is prepared in a suitable solvent (e.g., methanol).[21]

-

Working standard solutions are prepared by diluting the stock solution with the mobile phase to achieve a concentration within the linear range of the method.[21]

-

Samples from stability studies are diluted with the mobile phase to a similar concentration.

-

-

Method Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.[18]

Stability Profile

The stability of a drug substance is a critical parameter that influences its shelf-life and storage conditions. While specific stability data for this compound is limited, extensive studies on Linezolid provide a strong indication of its stability profile. Linezolid is known to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while being relatively stable to thermal and photolytic stress.[22][23]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.[4][24]

Protocol:

-

Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 75 °C).[4]

-

Base Hydrolysis: The drug substance is exposed to a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.[4] Linezolid is particularly labile under alkaline conditions.[23]

-

Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3-6% H₂O₂) at room temperature.[4][25]

-

Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 70-80 °C).[19][25]

-

Photolytic Degradation: The drug substance (in solid or solution form) is exposed to UV light.[19]

Caption: Forced Degradation Experimental Workflow.

Degradation Pathway of Linezolid

Studies on Linezolid have identified several key degradation products under various stress conditions. The primary sites of degradation are the oxazolidinone ring and the acetamide side chain.[1][23]

-

Alkaline Hydrolysis: Leads to the opening of the oxazolidinone ring and subsequent hydrolysis to form ring-opened and fully hydrolyzed products.[1][23]

-

Acid Hydrolysis: Primarily results in the cleavage of the N-acetyl group, forming a des-acetyl impurity.[23]

-

Oxidative Degradation: Can lead to the formation of an N-oxide on the morpholine ring.[26]

Caption: Simplified Degradation Pathway of Linezolid.

Storage and Stability Recommendations

Based on the available data for Linezolid and its deuterated analog, the following storage conditions are recommended for this compound:

-

Solid Form: Store at 2-8°C in a well-closed container, protected from light and moisture.[]

-

Solutions: Stock solutions in organic solvents like DMSO and DMF should be stored at -20°C for long-term stability.[2] Aqueous solutions are less stable and it is recommended to prepare them fresh.[13] A stability of at least 4 years has been noted for the solid form when stored at -20°C.[2]

Conclusion

This technical guide provides a consolidated resource on the chemical properties and stability of this compound. While some data is directly available for the deuterated compound, much of the detailed stability and degradation information is extrapolated from studies on non-deuterated Linezolid. It is crucial for researchers to perform specific stability studies on this compound under their particular experimental conditions to ensure data accuracy. The provided experimental protocols offer a robust framework for conducting such investigations. This guide serves as a foundational tool to aid in the effective use of this compound in research and drug development.

References

- 1. Structure identification of the main degradation products of line...: Ingenta Connect [ingentaconnect.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | CAS#:1795786-02-5 | Chemsrc [chemsrc.com]

- 4. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Linezolid Impurities | SynZeal [synzeal.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. LINEZOLID-D3 price,buy LINEZOLID-D3 - chemicalbook [chemicalbook.com]

- 10. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Linezolid | CAS#:165800-03-3 | Chemsrc [chemsrc.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. who.int [who.int]

- 17. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. ijprajournal.com [ijprajournal.com]

- 19. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 21. tandfonline.com [tandfonline.com]

- 22. tandfonline.com [tandfonline.com]

- 23. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 24. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of (R)-Linezolid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of (R)-Linezolid-d3, a deuterated analog of the (R)-enantiomer of Linezolid. (R)-Linezolid is a known impurity in the synthesis of the active (S)-enantiomer, and its deuterated form serves as a critical internal standard for pharmacokinetic and metabolic studies. This document outlines a feasible synthetic pathway, detailed experimental protocols, and methods for assessing isotopic purity.

Synthetic Pathway

The synthesis of this compound is achieved through a multi-step process culminating in the introduction of the deuterium label in the final synthetic step. The key intermediate is the amine precursor, (R)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one. This intermediate is then acylated using a deuterated acetylating agent to yield the final product.

The overall synthetic scheme is depicted below:

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of (R)-N-[[3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl]azide

This procedure is adapted from known syntheses of Linezolid intermediates.[1]

-

Step 1: Reaction of (R)-Epichlorohydrin with Sodium Azide. To a solution of (R)-epichlorohydrin in a suitable solvent (e.g., ethanol/water), add sodium azide. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction and extract the product.

-

Step 2: Ring Opening and Cyclization with 3-Fluoro-4-morpholinylaniline. The azide intermediate from Step 1 is reacted with 3-fluoro-4-morpholinylaniline in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., acetonitrile). The reaction mixture is heated to facilitate the ring opening of the epoxide and subsequent cyclization to form the oxazolidinone ring. The product, (R)-N-[[3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl]azide, is then purified by crystallization or column chromatography.

Synthesis of (R)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one

-

Reduction of the Azide. The azide intermediate is dissolved in a suitable solvent (e.g., methanol or ethyl acetate). A palladium on carbon catalyst (10% Pd/C) is added to the solution. The mixture is then subjected to hydrogenation with hydrogen gas in a Parr apparatus or under a hydrogen balloon. The reaction is monitored by TLC until the starting material is consumed.

-

Work-up and Purification. Upon completion, the catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure to yield the crude amine precursor. This product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Synthesis of this compound

-

Acylation Reaction. The crude (R)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one is dissolved in a suitable solvent such as dichloromethane or ethyl acetate. A base, for instance triethylamine, is added to the solution. The mixture is cooled in an ice bath, and a stoichiometric amount of acetic anhydride-d6 is added dropwise. The reaction is stirred at room temperature and monitored by TLC.

-

Purification. Once the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a white solid.

Isotopic Purity Analysis

The determination of isotopic purity is a critical quality attribute for deuterated compounds.[2][3][4][5] The primary analytical techniques employed are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data Summary

| Parameter | Method | Typical Value | Reference |

| Isotopic Enrichment (D) | Mass Spectrometry | ≥ 98% | Commercial Data |

| Abundance of d3 species | Mass Spectrometry | > 95% | Calculated |

| Abundance of d2 species | Mass Spectrometry | < 5% | Calculated |

| Abundance of d1 species | Mass Spectrometry | < 1% | Calculated |

| Abundance of d0 species | Mass Spectrometry | < 0.1% | Calculated |

| Chemical Purity | HPLC | ≥ 99% |

Experimental Protocol for Isotopic Purity Determination by Mass Spectrometry

-

Sample Preparation. A dilute solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol.

-

Instrumentation. A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition. The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Full scan mass spectra are acquired in positive ion mode over a mass range that includes the molecular ions of the deuterated and non-deuterated species.

-

Data Analysis. The relative intensities of the ion peaks corresponding to the d0, d1, d2, and d3 isotopologues of (R)-Linezolid are measured. The isotopic purity is calculated based on the relative abundance of the d3 peak compared to the sum of all isotopologue peaks.

Caption: Workflow for isotopic purity analysis by MS.

Experimental Protocol for Analysis by NMR Spectroscopy

-

Sample Preparation. Approximately 5-10 mg of this compound is dissolved in a deuterated NMR solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube.[6]

-

¹H NMR Spectroscopy. A ¹H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the acetyl methyl protons (around 1.8-2.0 ppm) confirms the high level of deuteration at this position. The presence of any residual proton signal in this region can be integrated and compared to a known internal standard or other non-deuterated protons in the molecule to quantify the isotopic enrichment.

-

²H NMR Spectroscopy. A ²H NMR spectrum can be acquired to directly observe the deuterium signal and confirm its location in the molecule.

-

¹³C NMR Spectroscopy. A ¹³C NMR spectrum will show a characteristic triplet for the deuterated methyl carbon due to coupling with deuterium, and the signal for the carbonyl carbon of the acetyl group will also be affected.

Caption: Workflow for NMR analysis.

Conclusion

This guide provides a comprehensive framework for the synthesis and isotopic purity analysis of this compound. The outlined synthetic route offers a practical approach for obtaining this valuable internal standard. The detailed analytical protocols for mass spectrometry and NMR spectroscopy are essential for ensuring the quality and isotopic integrity of the final product, which is paramount for its application in quantitative bioanalytical studies. Researchers and drug development professionals can utilize this information to support their programs requiring a reliable source of this compound.

References

- 1. (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (Desacetyllinezolid) [lgcstandards.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 6. benchchem.com [benchchem.com]

The Strategic Imperative of Deuteration: Enhancing the Therapeutic Profile of Linezolid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linezolid, a cornerstone in the treatment of multidrug-resistant Gram-positive infections, is a powerful oxazolidinone antibiotic. However, its clinical utility can be hampered by dose- and duration-dependent toxicities, primarily hematologic and neurologic in nature. These adverse effects are intrinsically linked to the drug's metabolism. This technical guide elucidates the purpose of deuterated Linezolid, a strategic modification aimed at mitigating these liabilities. By selectively replacing hydrogen atoms with their heavier, non-radioactive isotope, deuterium, at specific metabolically vulnerable sites, the formation of toxic metabolites is attenuated. This "deuterium switch" approach is designed to enhance the safety and tolerability of Linezolid, potentially allowing for more prolonged or higher-dose regimens and improving its overall therapeutic index. This guide will delve into the metabolic pathways of Linezolid, the rationale for its deuteration, and the anticipated improvements in its pharmacokinetic and toxicological profiles, supported by available data and detailed experimental methodologies.

Introduction: The Clinical Challenge with Linezolid

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, a unique group of protein synthesis inhibitors. It is highly effective against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its mechanism of action involves binding to the 50S ribosomal subunit, thereby preventing the formation of the 70S initiation complex, a crucial step in bacterial protein synthesis.

Despite its efficacy, the use of Linezolid, particularly for extended durations, is associated with significant adverse effects, most notably myelosuppression (including thrombocytopenia, anemia, and leukopenia) and peripheral and optic neuropathy. These toxicities are believed to be linked to the accumulation of Linezolid's metabolites.

The Metabolic Fate of Linezolid and Its Link to Toxicity

The metabolism of Linezolid primarily occurs via the oxidation of its morpholine ring, a process that does not involve the cytochrome P450 (CYP) enzyme system. This oxidation leads to the formation of two main inactive metabolites:

-

PNU-142300 (aminoethoxyacetic acid derivative)

-

PNU-142586 (hydroxyethyl glycine derivative)

While these metabolites are pharmacologically inactive from an antibacterial perspective, there is growing evidence to suggest their culpability in Linezolid-associated toxicities. Studies have shown that the accumulation of these metabolites, particularly in patients with renal impairment, correlates with an increased risk of hematologic adverse events. The leading hypothesis is that these metabolites interfere with mitochondrial protein synthesis in human cells, leading to the observed toxicities.

dot

(R)-Linezolid-d3 CAS number and molecular weight

(R)-Linezolid-d3 is the deuterated form of the (R)-enantiomer of Linezolid. While Linezolid is a potent antibiotic, its activity resides in the (S)-enantiomer. The (R)-enantiomer is considered an impurity. Therefore, this compound serves as a crucial internal standard in pharmacokinetic and analytical studies to accurately quantify the (R)-Linezolid impurity in bulk drug substances and formulations. This guide provides a comprehensive overview of its properties, the mechanism of action of Linezolid, and relevant experimental protocols for its analysis.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below. These values are essential for accurate measurement and preparation of standards in analytical assays.

| Property | Value |

| CAS Number | 1795786-02-5 |

| Molecular Formula | C₁₆H₁₇D₃FN₃O₄ |

| Molecular Weight | 340.36 g/mol |

Mechanism of Action of Linezolid

Linezolid is the first clinically available oxazolidinone antibiotic and exhibits a unique mechanism of action that inhibits bacterial protein synthesis. Unlike many other antibiotics that interfere with the elongation phase of protein synthesis, Linezolid blocks the initiation step.[1] This novel mechanism reduces the likelihood of cross-resistance with other protein synthesis inhibitors.[1]

The key steps of Linezolid's mechanism of action are as follows:

-

Binding to the 50S Ribosomal Subunit : Linezolid binds to the 23S rRNA of the bacterial 50S ribosomal subunit.[2][3]

-

Inhibition of the 70S Initiation Complex : This binding prevents the formation of a functional 70S initiation complex, which is a crucial step for the commencement of protein translation.[2][4]

-

Bacteriostatic/Bactericidal Action : By halting protein synthesis, Linezolid exhibits a bacteriostatic (inhibits growth) effect against staphylococci and enterococci, and a bactericidal (kills bacteria) effect against most streptococcal strains.[3]

This targeted action against the bacterial ribosome, which is structurally distinct from eukaryotic ribosomes, accounts for its selective toxicity towards bacteria.[2]

Mechanism of action of Linezolid.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of the (R)-Linezolid impurity in the active pharmaceutical ingredient. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this enantiomeric separation.[5]

This protocol is adapted from a validated method for the resolution of Linezolid enantiomers.[5][6]

Objective: To separate and quantify the (R)-enantiomer of Linezolid from the (S)-enantiomer in a bulk drug sample.

Materials and Instrumentation:

-

HPLC System: With UV detector

-

Chiral Column: Chiralcel OJ-RH[5]

-

Mobile Phase: 150mM di-sodium hydrogen phosphate buffer (pH 4.5) and acetonitrile (86:14, v/v)[5]

-

Linezolid Sample: Bulk drug substance

-

This compound: Internal standard

-

Reagents: HPLC grade acetonitrile, di-sodium hydrogen phosphate, ortho-phosphoric acid (for pH adjustment)

Procedure:

-

Mobile Phase Preparation:

-

Prepare a 150mM solution of di-sodium hydrogen phosphate in water.

-

Adjust the pH to 4.5 using ortho-phosphoric acid.

-

Mix the buffer and acetonitrile in an 86:14 (v/v) ratio.

-

Degas the mobile phase before use.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase).

-

Accurately weigh and dissolve the Linezolid bulk drug sample in the solvent, spiked with a known concentration of the this compound internal standard.

-

-

Chromatographic Conditions:

-

Column: Chiralcel OJ-RH

-

Mobile Phase: As prepared above

-

Flow Rate: Typically 1.0 mL/min

-

Injection Volume: 10 µL[5]

-

Detection: UV at 254 nm

-

Column Temperature: Ambient

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peaks corresponding to the (S)-Linezolid, (R)-Linezolid, and this compound based on their retention times.

-

Calculate the amount of (R)-Linezolid impurity in the bulk sample relative to the internal standard.

-

Validation Parameters: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For the (R)-enantiomer, reported LOD and LOQ values are 94 ng/mL and 375 ng/mL, respectively.[5]

References

- 1. Linezolid - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 3. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Certificate of Analysis for (R)-Linezolid-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive explanation of a representative Certificate of Analysis (CoA) for (R)-Linezolid-d3, a deuterated isotopologue of the R-enantiomer of Linezolid. As the enantiomer of the active (S)-Linezolid, (R)-Linezolid is often considered an impurity in the synthesis of the active pharmaceutical ingredient (API). The deuterated form, this compound, serves as a critical internal standard for pharmacokinetic studies and other quantitative analyses using mass spectrometry.[1][2][3] Understanding the quality parameters detailed in its CoA is essential for ensuring the accuracy and reliability of experimental results.

This document outlines the key analytical tests performed, their acceptance criteria, and the detailed methodologies employed to certify a batch of this compound.

Quantitative Data Summary

The following tables summarize the typical specifications and results found on a CoA for this compound.

Table 1: General Properties and Identification

| Test | Specification | Result | Method |

| Appearance | White to Off-White Solid | Conforms | Visual Inspection |

| Molecular Formula | C₁₆H₁₇D₃FN₃O₄ | Conforms | - |

| Molecular Weight | 340.36 g/mol | Conforms | Mass Spectrometry |

| Identification by ¹H NMR | Spectrum conforms to the structure | Conforms | NMR Spectroscopy |

| Identification by Mass Spec | Molecular ion consistent with structure | Conforms | LC-MS |

| Identification by IR | Spectrum conforms to reference | Conforms | Infrared Spectroscopy |

Table 2: Purity and Impurity Profile

| Test | Specification | Result | Method |

| Assay (Purity) | ≥ 98.0% | 99.5% | HPLC |

| Enantiomeric Purity (% (S)-Linezolid-d3) | ≤ 0.5% | 0.15% | Chiral HPLC |

| Isotopic Enrichment (d₃) | ≥ 99% atom D | 99.6% | ¹H NMR / Mass Spec |

| Related Substances (Total) | ≤ 1.0% | 0.25% | HPLC |

| Any Unspecified Impurity | ≤ 0.10% | < 0.10% | HPLC |

| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |

| Water Content | ≤ 0.5% | 0.1% | Karl Fischer Titration |

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

This method is used to determine the purity of this compound and to quantify any process-related or degradation impurities.

-

Instrumentation: HPLC system with UV detection.

-

Column: C18 reverse-phase column (e.g., Waters X-bridge C18, 150 x 4.6 mm, 3.5 µm).[4]

-

Mobile Phase:

-

Gradient: A time-based gradient from a higher concentration of mobile phase A to a higher concentration of mobile phase B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a known concentration.

-

Quantification: The assay is determined by comparing the peak area of the main component in the sample chromatogram to that of a certified reference standard. Impurities are quantified based on their area percentage relative to the main peak.

Chiral HPLC for Enantiomeric Purity

This stability-indicating method is crucial for quantifying the amount of the active (S)-enantiomer present as an impurity.

-

Instrumentation: HPLC system with UV detection.

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD).[6]

-

Mobile Phase: A mixture of hexane and an alcohol such as ethanol or 2-propanol. The exact ratio is optimized to achieve baseline separation of the enantiomers.[6]

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Quantification: The percentage of the (S)-enantiomer is calculated from the peak areas of both enantiomers in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Enrichment

NMR is used for unambiguous structural confirmation and to determine the extent of deuterium incorporation.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent, typically DMSO-d₆ or Chloroform-d.[7]

-

¹H NMR:

-

Purpose: To confirm the chemical structure and assess isotopic enrichment.

-

Procedure: A standard proton NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the acetyl methyl protons (around 2.0 ppm) relative to other protons in the molecule confirms high deuteration at that position.

-

Quantification (qNMR): By comparing the integral of the residual proton signal of the CD₂H species with the integrals of other non-deuterated protons in the molecule, the isotopic purity can be accurately calculated.[8]

-

-

²H NMR (Deuterium NMR):

-

Purpose: To directly observe the deuterium signal and confirm the position of labeling.

-

Procedure: A deuterium NMR spectrum is acquired. A strong signal at the chemical shift corresponding to the acetyl methyl group provides direct evidence of successful deuteration. This technique is particularly useful for highly enriched compounds (>98 atom % D).[9]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity

LC-MS/MS provides definitive confirmation of the molecular weight and structure.

-

Instrumentation: LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[5]

-

LC Conditions: Similar to the HPLC method for purity.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

-

Scan Mode: Full scan to confirm the parent mass (m/z for [M+H]⁺ should be approximately 341.1).

-

MS/MS Mode: Selected Reaction Monitoring (SRM) can be used for targeted confirmation. A typical transition for Linezolid-d3 would be m/z 341.1 → 296.1.[10]

-

Data Analysis: The observed mass of the molecular ion is compared to the theoretical mass. The fragmentation pattern in MS/MS mode provides further structural confirmation.

-

Visualized Workflows and Mechanisms

The following diagrams illustrate the analytical workflow and the mechanism of action of Linezolid.

Caption: Quality control workflow for this compound analysis.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. veeprho.com [veeprho.com]

- 4. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to (R)-Linezolid-d3 in Mass Spectrometry

An In-Depth Technical Guide to the Mass Spectrometry of (R)-Linezolid-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a deuterated internal standard crucial for the accurate quantification of the antibiotic Linezolid in biological matrices. This document outlines the core principles of its fragmentation, detailed experimental protocols, and quantitative data derived from established bioanalytical methods.

This compound is the stable isotope-labeled counterpart of Linezolid, an essential oxazolidinone antibiotic. In quantitative bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard. Its chemical and physical properties are nearly identical to Linezolid, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification of the target analyte by correcting for variations in sample processing and instrument response.

Fragmentation Pathway of this compound

The fragmentation of this compound in a mass spectrometer, typically through collision-induced dissociation (CID), provides characteristic product ions that are essential for its selective detection and quantification. The deuterium atoms are located on the acetyl methyl group, which influences the mass of the parent ion and one of the primary fragment ions.

A proposed fragmentation pathway for this compound is initiated by the protonation of the molecule, forming the precursor ion [M+H]⁺. Subsequent fragmentation leads to the generation of specific product ions.

Caption: Proposed fragmentation pathway of this compound.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the analysis of this compound and Linezolid from various published LC-MS/MS methods.

Table 1: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Linezolid | 338.01 | 296.03 | ESI+ | [1] |

| This compound | 341.2 | 299.1 | ESI+ | [2] |

| Linezolid | 338.14 | 162.8 | ESI+ | [3] |

Table 2: Liquid Chromatography Parameters

| Parameter | Condition | Reference |

| Column | Waters X-bridge C18 (150 x 4.6 mm, 3.5 µm) | [2][4] |

| Mobile Phase A | Water with 0.1% formic acid | [2][4] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | [2][4] |

| Flow Rate | 0.6 mL/min | [2][4] |

| Run Time | 15 min | [2][4] |

Experimental Protocols

A typical experimental workflow for the quantification of Linezolid in a biological matrix (e.g., serum or plasma) using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Linezolid and this compound from biological samples.

-

To a 100 µL aliquot of the biological sample (e.g., plasma), add 200 µL of a protein precipitating agent, such as acetonitrile or methanol. The precipitating agent should contain the internal standard, this compound, at a known concentration.

-

Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for analysis by LC-MS/MS.

LC-MS/MS Analysis

The prepared sample is then injected into the LC-MS/MS system for separation and detection.

-

Liquid Chromatography: The analytes are separated on a reverse-phase C18 column using a gradient elution with mobile phases consisting of water and acetonitrile, both typically acidified with formic acid to improve peak shape and ionization efficiency.

-

Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer, which is operated in positive electrospray ionization (ESI+) mode. The instrument is set to perform selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transitions for both Linezolid and this compound.

Caption: A typical experimental workflow for Linezolid quantification.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods is a robust and reliable approach for the accurate quantification of Linezolid in various biological matrices. Understanding its mass spectrometric behavior, particularly its fragmentation pathway, is fundamental for method development and troubleshooting. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this important antibiotic.

References

- 1. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Kinetic Shift: A Technical Guide to the Pharmacokinetic Profile of Deuterium-Labeled Linezolid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linezolid is a critical last-resort antibiotic for treating severe Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mechanism of inhibiting bacterial protein synthesis at the initiation phase makes it invaluable. However, like all therapeutics, optimizing its pharmacokinetic (PK) profile to enhance efficacy and safety is a continual goal in drug development. One advanced strategy is the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This guide provides a comprehensive overview of the known pharmacokinetic profile of Linezolid and presents a scientifically-grounded projection of the potential pharmacokinetic advantages of a deuterium-labeled version. While clinical data on deuterated Linezolid as a therapeutic agent is not yet publicly available, this document outlines the scientific rationale, expected outcomes, and the experimental framework required to evaluate such a next-generation antibiotic.

Introduction to Linezolid and the Role of Deuteration

Linezolid, the first clinically approved oxazolidinone antibiotic, effectively combats multi-drug resistant Gram-positive bacteria by binding to the 50S ribosomal subunit and preventing the formation of the 70S initiation complex, a crucial step in bacterial protein synthesis.[1][2][3] It is administered orally or intravenously, with nearly 100% bioavailability.[4]

The primary route of metabolism for Linezolid is the oxidation of its morpholine ring, leading to two main inactive metabolites, PNU-142586 and PNU-142300.[5][6] This metabolic process is a key determinant of the drug's half-life and overall exposure.

The Deuterium Kinetic Isotope Effect (KIE):

In drug development, selective deuteration is a strategy to improve a drug's metabolic stability. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. For metabolic reactions where the cleavage of a C-H bond is the rate-limiting step, substituting hydrogen with deuterium can significantly slow down the reaction rate.[7][8] This phenomenon, known as the Kinetic Isotope Effect, can lead to:

-

Reduced metabolic clearance.

-

Increased plasma half-life (t½).

-

Increased total drug exposure (AUC).

-

Potentially altered metabolite profiles.

A patent for deuterated oxazolidinones, including Linezolid, highlights the pharmaceutical industry's interest in this approach to create superior antibiotic therapies.[2]

Pharmacokinetic Profile of Standard Linezolid

The pharmacokinetics of Linezolid have been extensively studied in healthy volunteers and various patient populations.[4][9] It exhibits linear pharmacokinetics over its therapeutic dose range.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key single-dose pharmacokinetic parameters of standard Linezolid (600 mg) in healthy adults.

| Parameter | Intravenous (600 mg) | Oral (600 mg) | Reference(s) |

| Cmax (Maximum Concentration) | ~12.9 mg/L | ~11.0 - 15.1 mg/L | [4][10] |

| Tmax (Time to Cmax) | End of Infusion | 1 - 2 hours | [4][10] |

| AUC (Area Under the Curve) | ~80.2 mg·h/L | ~73.6 - 80.2 mg·h/L | [4] |

| t½ (Elimination Half-life) | 4.8 - 5.4 hours | 4.9 - 7 hours | [4][10] |

| CL (Total Body Clearance) | ~8.0 - 10.9 L/h | ~8.0 L/h | [4] |

| Vss (Volume of Distribution) | ~40 - 50 L | ~40 - 50 L | [4][9] |

| Bioavailability | 100% (Reference) | ~100% | [4] |

| Protein Binding | ~31% | ~31% | [4][9] |

Metabolism and Excretion

Linezolid is primarily cleared through non-renal mechanisms (approx. 65%), with the remainder excreted unchanged in the urine.[11] The metabolism is not mediated by the common Cytochrome P450 (CYP) isoenzymes, but rather by CYP2J2, CYP4F2, and CYP1B1, which catalyze the oxidation of the morpholine ring.[11] This process yields two major, microbiologically inactive metabolites:

-

PNU-142586: Aminoethoxyacetic acid metabolite.

-

PNU-142300: Hydroxyethyl glycine metabolite.

Following a single oral dose of radiolabeled [¹⁴C]Linezolid, approximately 84% of the radioactivity is recovered in the urine and 10% in the feces.[5] Of the dose recovered in urine, about 30-35% is the parent drug, 40-50% is PNU-142586, and 10% is PNU-142300.[4][5]

Figure 1. Overview of Linezolid Pharmacokinetics.

Projected Pharmacokinetic Profile of Deuterium-Labeled Linezolid

Based on the established metabolic pathway of Linezolid, the logical sites for deuteration are the C-H bonds on the morpholine ring that are susceptible to oxidation. By replacing these hydrogen atoms with deuterium, the rate of metabolic cleavage is expected to decrease.

Figure 2. The Kinetic Isotope Effect on Linezolid Metabolism.

Projected Quantitative Pharmacokinetic Parameters

The following table presents a hypothetical comparison of key PK parameters between standard Linezolid and a potential deuterated version. The projected changes are based on the principles of the kinetic isotope effect.

| Parameter | Standard Linezolid (Observed) | Deuterated Linezolid (Projected) | Rationale for Change |

| Cmax | ~11.0 - 15.1 mg/L | Similar or Slightly Increased | Slower clearance may lead to higher peak concentration. |

| AUC | ~73.6 - 80.2 mg·h/L | Increased | Slower metabolism leads to greater total drug exposure. |

| t½ (Elimination Half-life) | 4.9 - 7 hours | Increased | Reduced rate of metabolic clearance extends half-life. |

| CL (Total Body Clearance) | ~8.0 L/h | Decreased | The primary driver of PK change; metabolic clearance is reduced. |

Disclaimer: The "Deuterated Linezolid (Projected)" values are hypothetical and based on established principles of the deuterium kinetic isotope effect. They are not derived from experimental in vivo data and serve as a predictive guide for research and development purposes.

Experimental Protocols for Pharmacokinetic Analysis

To validate the projected pharmacokinetic profile, rigorous preclinical and clinical studies are required. Below are outlines of key experimental methodologies.

In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)

This protocol is designed to compare the pharmacokinetic profiles of standard Linezolid and deuterium-labeled Linezolid.

Figure 3. Workflow for a Comparative Animal PK Study.

Methodology Details:

-

Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be cannulated for stress-free serial blood sampling.

-

Drug Formulation & Administration: The test articles (standard and deuterated Linezolid) should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose). Administration is typically via oral gavage.

-

Blood Sampling: A sparse sampling design can be used. Blood samples (approx. 100-200 µL) are collected into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.

-

Bioanalytical Method:

-

Sample Preparation: Protein precipitation with acetonitrile is a common and effective method for extracting Linezolid from plasma.[12] A deuterated internal standard (e.g., Linezolid-d8 for the standard Linezolid group, and a different labeled standard for the test group) is added to correct for extraction variability.

-

Instrumentation: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method provides the necessary sensitivity and selectivity for quantification.[12]

-

Chromatography: A C18 reverse-phase column is typically used with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[12]

-

Mass Spectrometry: Detection is performed using positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) of specific parent-daughter ion transitions for the analyte and internal standard.

-

In Vitro Metabolic Stability Assay

This assay provides a preliminary assessment of the metabolic differences using liver microsomes.

-

System: Human Liver Microsomes (HLM) supplemented with an NADPH-regenerating system.

-

Procedure: Standard and deuterated Linezolid are incubated with the HLM system at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with cold acetonitrile.

-

Analysis: Samples are analyzed by LC-MS/MS to determine the percentage of the parent compound remaining over time.

-

Endpoint: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. A longer half-life for the deuterated compound would provide direct evidence of increased metabolic stability.

Conclusion and Future Directions

The strategic deuteration of Linezolid, specifically at the metabolically labile morpholine ring, presents a compelling approach to enhancing its pharmacokinetic profile. Based on the fundamental principles of the kinetic isotope effect, a deuterium-labeled Linezolid is projected to exhibit a longer half-life, reduced clearance, and increased overall drug exposure. These modifications could potentially translate into improved therapeutic outcomes, such as simplified dosing regimens (e.g., once-daily administration) or a more consistent therapeutic window, which is particularly important in critically ill patients who exhibit high pharmacokinetic variability.[9]

While this guide provides a robust theoretical framework, the definitive pharmacokinetic profile and clinical utility of deuterium-labeled Linezolid can only be established through rigorous preclinical in vivo studies and subsequent human clinical trials. The experimental protocols outlined herein provide a clear roadmap for the essential studies required to translate this promising chemical modification into a next-generation antibiotic therapy.

References

- 1. WO2015162622A1 - Process for preparation of linezolid - Google Patents [patents.google.com]

- 2. WO2008070619A1 - Deuterated oxazolidinones and their use as antibiotics - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Review of Population Pharmacokinetic Analyses of Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetic analysis of linezolid for multidrug resistant tuberculosis at a tertiary care centre in Mumbai, India - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Gold Standard: (R)-Linezolid-d3 as an Internal Standard in Bioanalytical Quantification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioanalysis, particularly in the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, the accuracy and precision of quantitative methods are paramount. For the oxazolidinone antibiotic Linezolid, a critical tool in combating multidrug-resistant Gram-positive infections, reliable measurement in biological matrices is essential for optimizing patient outcomes. The use of a stable isotope-labeled (SIL) internal standard is the gold standard for such analyses, and (R)-Linezolid-d3 has emerged as the preferred choice for the quantification of Linezolid.

This technical guide provides a comprehensive overview of the mechanism of action of this compound as an internal standard, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, and a summary of key quantitative performance data.

Core Concept: The Mechanism of Action of a Deuterated Internal Standard

The "mechanism of action" of this compound as an internal standard is not pharmacological but rather physicochemical and analytical. Its efficacy is rooted in the principle of isotopic dilution. This compound is chemically identical to the active S-enantiomer of Linezolid, with the exception that three hydrogen atoms on the N-acetyl methyl group have been replaced with deuterium atoms. This subtle change in mass has profound implications for quantitative analysis.

Because this compound shares the same chemical and physical properties as the analyte, it behaves identically during every stage of the analytical process, including:

-

Sample Preparation: It experiences the same degree of loss or degradation during extraction, protein precipitation, and other clean-up steps.

-

Chromatographic Separation: It co-elutes with the analyte, ensuring that any variations in retention time or peak shape affect both compounds equally.

-

Ionization in the Mass Spectrometer: It is subject to the same matrix effects (ion suppression or enhancement) as the analyte.

By adding a known amount of this compound to every sample, calibrator, and quality control sample at the beginning of the workflow, it serves as a reliable comparator. The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference. The final concentration of Linezolid is calculated based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains constant even if there are variations in sample recovery or instrument response, leading to highly accurate and precise results.

Experimental Protocols

The following protocols are synthesized from validated LC-MS/MS methods for the quantification of Linezolid in human plasma or serum.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Linezolid and this compound in a suitable organic solvent such as methanol or dimethyl sulfoxide (DMSO) to prepare individual stock solutions of 1 mg/mL.

-

-

Working Solutions:

-

Prepare a working solution of Linezolid (e.g., 100 µg/mL) by diluting the stock solution with an appropriate solvent (e.g., acetonitrile).

-

Prepare a working solution of the internal standard, this compound (e.g., 1 µg/mL), by diluting its stock solution with acetonitrile.[1]

-

-

Calibration Standards:

-

Quality Control (QC) Samples:

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix as the samples to be analyzed. These are prepared from a separate weighing of the Linezolid reference standard.

-

Sample Preparation: Protein Precipitation

Protein precipitation is a common, rapid, and effective method for extracting Linezolid from plasma or serum samples.

-

To 50 µL of plasma/serum sample (calibrator, QC, or unknown), add 100 µL of the this compound internal standard working solution (e.g., containing 1 µg/mL of this compound in acetonitrile).

-

Vortex the mixture for 30 seconds to ensure thorough mixing and to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for the analysis of Linezolid:

Liquid Chromatography:

| Parameter | Typical Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step. |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

Tandem Mass Spectrometry:

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Linezolid | Precursor ion (m/z) 338.1 → Product ion (m/z) 296.2 |

| This compound | Precursor ion (m/z) 341.1 → Product ion (m/z) 299.2 |

| Collision Energy | Optimized for the specific instrument, typically in the range of 15-25 eV. |

| Dwell Time | 100-200 ms |

Data Presentation: Quantitative Performance

The following tables summarize the validation parameters for typical LC-MS/MS methods for the quantification of Linezolid using this compound as an internal standard.

Table 1: Linearity and Range

| Analyte | Matrix | Calibration Range (µg/mL) | Correlation Coefficient (r²) |

| Linezolid | Human Plasma/Serum | 0.1 - 50 | > 0.99 |

Table 2: Accuracy and Precision

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 0.3 | < 10 | < 10 | 90 - 110 |

| Medium | 8 | < 8 | < 8 | 92 - 108 |

| High | 40 | < 8 | < 8 | 92 - 108 |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |

| Linezolid | Low | 85 - 110 | 90 - 110 |

| Linezolid | High | 85 - 110 | 90 - 110 |

| This compound | - | 85 - 110 | 90 - 110 |

Note: The values presented in these tables are representative and may vary between different laboratories and instrument platforms.

Visualizations

Experimental Workflow

References

- 1. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and storage conditions for (R)-Linezolid-d3

An in-depth guide to the solubility and storage of (R)-Linezolid-d3, a deuterated analog of the antibiotic Linezolid. This document provides essential technical information for researchers, scientists, and professionals in drug development to ensure the proper handling, storage, and application of this compound in experimental settings.

Solubility Profile

This compound, the deuterated form of Linezolid, exhibits solubility in various organic solvents, which is a critical consideration for its use in research and development. The solubility of its non-deuterated counterpart, Linezolid, has been more extensively studied and provides a strong basis for understanding the solubility characteristics of the deuterated form.

Qualitative Solubility:

This compound is soluble in polar organic solvents. This is influenced by the presence of functional groups such as the amide and morpholino moieties which can engage in hydrogen bonding.[1] The fluorine atom can also impact its solubility in organic versus aqueous environments.[1]

Quantitative Solubility Data:

The following tables summarize the available quantitative solubility data for this compound and its non-deuterated form, Linezolid.

Table 1: Solubility of this compound in Organic Solvents [2]

| Solvent | Solubility | Molar Concentration (mM) |

| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | 58.76 |

| Dimethylformamide (DMF) | ≥ 10 mg/mL | 29.38 |

Note: The "≥" symbol indicates that the substance is soluble at this concentration, but the saturation point was not determined. It is recommended to use newly opened, hygroscopic DMSO for the best results.[2]

Table 2: Solubility of Linezolid in Various Solvents [3][4][5]

| Solvent | Solubility | Temperature | pH |

| Ethanol | ~1 mg/mL | Not Specified | Not Applicable |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Not Specified | Not Applicable |

| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified | Not Applicable |

| Phosphate Buffered Saline (PBS) | ~0.1 mg/mL | Not Specified | 7.2 |

| Water | 3.0 mg/mL | Not Specified | Not Applicable |

| Water | Varies with temperature | 283.15 K - 318.15 K | Not Applicable |

| Methanol | Varies with temperature | 283.15 K - 318.15 K | Not Applicable |

| Ethanol | Varies with temperature | 283.15 K - 318.15 K | Not Applicable |

| 1-Propanol | Varies with temperature | 283.15 K - 318.15 K | Not Applicable |

| 2-Propanol | Varies with temperature | 283.15 K - 318.15 K | Not Applicable |

Note: The solubility of Linezolid Form II was found to increase with rising temperature in water, methanol, ethanol, 1-propanol, and 2-propanol.[4]

Storage and Stability

Proper storage of this compound is crucial to maintain its integrity and stability for experimental use.

Recommended Storage Conditions:

The following table outlines the recommended storage conditions for this compound in both solid and solution forms.

Table 3: Recommended Storage Conditions for this compound [2][6][7]

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

Note: For shipping, this compound is typically transported at room temperature in the continental US, though this may vary for other locations.[2]

Stability Profile and Degradation:

Linezolid, and by extension this compound, is susceptible to degradation under certain conditions. Forced degradation studies have shown that it is labile in acidic, basic, and oxidative environments.[8][9] However, it demonstrates relative stability against hydrolysis in water, as well as thermal and photolytic stress.[8][9]

Under alkaline and neutral stress, the primary degradation product results from the hydrolysis of the phenylmorpholine ring.[8] Acid-catalyzed hydrolysis leads to the cleavage of the same ring, forming a different degradation product.[8] Oxidative stress results in the formation of an amine oxide.[9]

A stability study of Linezolid in various intravenous fluids (sodium lactate, 0.9% sodium chloride, and 5% and 10% glucose solutions) showed that it maintained over 95% of its initial concentration for 34 days at 25°C.[10][11] The compound is least stable at high pH values and elevated temperatures.[10][11]

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method):

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[12][13]

-

Preparation: Add an excess amount of this compound solid to a series of vials, each containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and place them in a mechanical agitator (e.g., an orbital shaker) set to a constant temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. It is recommended to sample at multiple time points (e.g., 2, 4, 8, 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is indicated by a plateau in the concentration.[12]

-

Phase Separation: After agitation, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to sediment. Alternatively, the saturated solution can be separated from the excess solid by centrifugation or filtration.

-

Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample as necessary and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]

Visualizations

Logical Relationship for this compound Storage:

Caption: Recommended storage conditions for this compound.

Experimental Workflow for Solubility Determination:

Caption: Shake-flask method for solubility determination.

Degradation Pathway of Linezolid:

Caption: Degradation pathways of Linezolid under stress.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. Linezolid-d3 - Immunomart [immunomart.com]

- 7. labsolu.ca [labsolu.ca]

- 8. tandfonline.com [tandfonline.com]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. who.int [who.int]

- 13. dissolutiontech.com [dissolutiontech.com]

Commercial Suppliers and Technical Guide for (R)-Linezolid-d3 in Research

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of commercially available (R)-Linezolid-d3, a deuterated internal standard crucial for the accurate quantification of the antibiotic Linezolid in research and clinical settings. The information presented herein is intended to assist researchers in selecting appropriate reagents and implementing robust analytical methodologies.

Introduction to this compound

This compound is a stable isotope-labeled version of Linezolid, an oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, deuterated standards such as this compound are indispensable. They serve as internal standards to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative assays.[1][2][3] The deuterium labeling on the acetyl methyl group provides a mass shift that allows for its differentiation from the unlabeled analyte by the mass spectrometer, without significantly altering its chemical and physical properties.

Commercial Supplier Overview

A variety of life science and chemical suppliers offer this compound for research purposes. The following table summarizes key technical specifications from several prominent vendors to facilitate a comparative assessment.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment/Purity | Available Quantities |

| Santa Cruz Biotechnology | 1127120-38-0 | C₁₆H₁₇D₃FN₃O₄ | 340.36 | Not specified | Not specified | Inquire |

| MedChemExpress | 1127120-38-0 | C₁₆H₁₇D₃FN₃O₄ | 340.36 | ≥98% | Not specified | 1 mg, 5 mg, 10 mg |

| Nucleosyn | 1127120-38-0 | C₁₆H₁₇D₃FN₃O₄ | 340.37 | 95% | 98% | 5 mg, 10 mg, 25 mg, bulk |

| BOC Sciences | 1127120-38-0 | C₁₆H₁₇D₃FN₃O₄ | 340.36 | ≥98% | ≥99% atom D | Not specified |

| Cayman Chemical | 1127120-38-0 | C₁₆H₁₇D₃FN₃O₄ | 340.4 | ≥98% | >99% deuterated forms (d1-d3) | 500 µg, 1 mg, 5 mg |

| Simson Pharma Limited | 1127120-38-0 | C₁₆H₁₇D₃FN₃O₄ | 340.35 | Not specified | Not specified | Inquire |

| VIVAN Life Sciences | 1127120-38-0 | C₁₆H₁₇D₃FN₃O₄ | 340.36 | Not specified | Not specified | Inquire |

Experimental Protocol: Quantification of Linezolid in Human Serum using this compound by LC-MS/MS

The following protocol is a synthesis of established methods for the quantification of Linezolid in a biological matrix, employing this compound as an internal standard.[4][5][6]

Materials and Reagents

-

This compound (Internal Standard, IS)

-

Linezolid (Analyte)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human serum (blank)

-

Calibrators and Quality Control (QC) samples

Standard and Sample Preparation

-

Stock Solutions: Prepare 1 mg/mL stock solutions of Linezolid and this compound in a suitable organic solvent such as methanol or DMSO.

-

Working Solutions:

-

Prepare a series of Linezolid working solutions by serially diluting the stock solution with ACN/water (50:50, v/v) to create calibration standards.

-

Prepare a working solution of this compound at a fixed concentration (e.g., 1 µg/mL) in ACN. This will be the protein precipitation and internal standard spiking solution.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of serum sample (calibrator, QC, or unknown), add 150 µL of the this compound working solution.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and IS, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Linezolid: Precursor ion (Q1) m/z 338.2 → Product ion (Q3) m/z 296.2.

-

This compound: Precursor ion (Q1) m/z 341.2 → Product ion (Q3) m/z 299.2.

-

-

Optimize instrument parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

-

Data Analysis

-

Integrate the peak areas for both Linezolid and this compound.

-

Calculate the peak area ratio (Linezolid / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Linezolid in unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in utilizing this compound for quantitative analysis.

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Caption: Logical flow for internal standard-based quantification of Linezolid.

Conclusion

This compound is a critical tool for the accurate and reliable quantification of Linezolid in various research applications. The commercial availability from multiple suppliers provides researchers with options to suit their specific needs regarding purity, quantity, and cost. The experimental protocol outlined in this guide, based on established methodologies, offers a robust starting point for developing and validating in-house assays. By employing this compound as an internal standard, researchers can significantly enhance the quality and reproducibility of their quantitative data.

References

- 1. Variability of linezolid concentrations after standard dosing in critically ill patients: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purchase [D3]-Linezolid [nucleosyn.com]

- 3. cda-amc.ca [cda-amc.ca]

- 4. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of linezolid in serum by LC-MS/MS using semi-automated sample preparation and isotope dilution internal standardization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of (R)-Linezolid-d3 in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Linezolid in human plasma, utilizing its deuterated stable isotope, (R)-Linezolid-d3, as an internal standard. The method employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate and precise measurement of Linezolid for pharmacokinetic studies, therapeutic drug monitoring research, and other clinical research applications.

Introduction

Linezolid is an oxazolidinone antibiotic effective against a range of multidrug-resistant Gram-positive bacteria. Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosing regimens to ensure efficacy while minimizing toxicity. A reliable and high-throughput analytical method is essential for these investigations. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the highest accuracy and precision. This document provides a detailed protocol for the development and application of an LC-MS/MS method for Linezolid quantification in human plasma.

Experimental

Materials and Reagents

-

Linezolid analytical standard

-

This compound internal standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid, analytical grade

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

Sample Preparation

A simple and efficient protein precipitation method is utilized for sample clean-up.

Protocol:

-

Thaw plasma samples and standards to room temperature.

-

To 50 µL of plasma sample, standard, or quality control sample, add 150 µL of acetonitrile containing the internal standard, this compound, at a concentration of 100 ng/mL.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reverse-phase column.

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B in 3.0 min, hold for 1.0 min, return to initial in 0.1 min, equilibrate for 0.9 min |

Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |